molecular formula C17H19N3O4S2 B2984660 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1261001-23-3

2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2984660
CAS No.: 1261001-23-3
M. Wt: 393.48
InChI Key: DSHGPEZPXDFOGE-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide (hereafter referred to as Compound A) is a thieno[3,2-d]pyrimidine derivative characterized by:

  • A fused thiophene-pyrimidine core with 2,4-dioxo groups.
  • A 3-(2-(thiophen-2-yl)ethyl) substituent.
  • An acetamide side chain linked to a 2-methoxyethyl group.

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-24-8-6-18-14(21)11-20-13-5-10-26-15(13)16(22)19(17(20)23)7-4-12-3-2-9-25-12/h2-3,5,9-10H,4,6-8,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHGPEZPXDFOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC=CS3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide , known for its complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C19H21N3O3S2C_{19}H_{21}N_{3}O_{3}S_{2}, with a molecular weight of approximately 403.52 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core which is significant for its biological activities.

PropertyValue
Molecular FormulaC19H21N3O3S2
Molecular Weight403.52 g/mol
CAS Number1261000-47-8

1. Inhibition of Kinases

Research indicates that compounds similar to the one exhibit inhibitory activity against various kinases, particularly the epidermal growth factor receptor (EGFR) kinase. For instance, studies have shown that modifications to the thieno[3,2-d]pyrimidine structure can enhance kinase inhibition potency. The compound's structure allows it to effectively bind to the active site of EGFR, inhibiting its activity and consequently affecting downstream signaling pathways involved in cell proliferation and survival .

2. Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. It was evaluated against several cancer cell lines including A549 (lung cancer), NCI-H1975 (non-small cell lung cancer), and HCT-116 (colon cancer). The cytotoxic effects were assessed using the MTT assay, revealing IC50 values that suggest significant potency against these cell lines .

3. Anti-inflammatory Properties

In addition to its anticancer effects, there is emerging evidence that this compound may possess anti-inflammatory properties. Similar compounds have been noted for their ability to inhibit mPGES-1 (microsomal prostaglandin E synthase-1), a target implicated in inflammatory diseases . This inhibition can lead to reduced levels of pro-inflammatory mediators such as prostaglandin E2 (PGE2), which is often elevated in various pathological conditions.

Case Study 1: EGFR Inhibition

A study focused on the synthesis and evaluation of thieno[3,2-d]pyrimidines reported that derivatives exhibited significant inhibition of EGFR with IC50 values ranging from 10 nM to 50 nM. The compound's modifications were crucial in enhancing its binding affinity and selectivity towards the kinase .

Case Study 2: Antitumor Efficacy

In a comparative analysis involving multiple thieno[3,2-d]pyrimidine derivatives, it was found that certain modifications led to improved cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values significantly lower than those observed for standard chemotherapy agents like doxorubicin .

Case Study 3: Safety Profile Assessment

A safety assessment using normal human skin fibroblast cells indicated that while some derivatives showed high cytotoxicity against cancer cells, they maintained a favorable safety profile at therapeutic concentrations. This suggests potential for clinical applications with reduced side effects compared to traditional chemotherapeutics .

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound A shares its thieno[3,2-d]pyrimidine core with analogs like 2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-ethylphenyl)acetamide (CAS: 1261005-56-4, Compound B). However, Compound B substitutes the 2-methoxyethyl group with a 3-ethylphenyl moiety, increasing lipophilicity (clogP ~4.5) compared to Compound A (predicted clogP ~3.8) .

In contrast, 2-((3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS: 451468-35-2, Compound C) replaces the thiophen-2-yl ethyl group with a benzyl substituent.

Parameter Compound A Compound B Compound C
Core Structure Thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidin-4-one
R1 Substituent 3-(2-(Thiophen-2-yl)ethyl) 3-(2-(Thiophen-2-yl)ethyl) 3-Benzyl
R2 Substituent N-(2-Methoxyethyl)acetamide N-(3-Ethylphenyl)acetamide N-(3-Methoxyphenyl)thioacetamide
Molecular Weight ~439.55 g/mol 439.55 g/mol 437.53 g/mol
Predicted pKa ~12.7 (basic) ~12.7 (basic) ~12.77 (basic)

Functional Group Variations

  • Acetamide Side Chain :

    • Compound A ’s 2-methoxyethyl group enhances water solubility compared to Compound B ’s 3-ethylphenyl group, which may improve bioavailability .
    • Compound C uses a thioacetamide linkage (S instead of O), which could influence redox activity and metabolic stability .
  • Compound C’s benzyl group offers steric bulk, possibly reducing off-target interactions but increasing molecular rigidity .

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